molecular formula C8H9NO4 B13366701 Ethyl 2,6-dihydroxynicotinate

Ethyl 2,6-dihydroxynicotinate

Cat. No.: B13366701
M. Wt: 183.16 g/mol
InChI Key: OYOVEKUWSKJFRL-UHFFFAOYSA-N
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Description

Ethyl 2,6-dihydroxynicotinate: is an organic compound with the molecular formula C8H9NO4. It is a derivative of nicotinic acid and is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the pyridine ring, along with an ethyl ester group at the carboxyl position.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dihydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest involvement in nicotinate and nicotinamide metabolism .

Comparison with Similar Compounds

Ethyl 2,6-dihydroxynicotinate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and ethyl ester functionality make it a versatile intermediate in organic synthesis and a potential candidate for therapeutic applications .

Biological Activity

Ethyl 2,6-dihydroxynicotinate (EDHN) is a derivative of nicotinic acid that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with EDHN, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_8H9_9N2_2O3_3
  • Molecular Weight : 181.17 g/mol
  • CAS Number : 614-18-6

EDHN is characterized by the presence of hydroxyl groups at the 2 and 6 positions of the pyridine ring, which significantly influences its biological activity.

EDHN primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs), similar to other nicotinic derivatives. The activation of these receptors leads to several downstream effects:

  • Vasodilation : EDHN enhances blood flow by dilating blood vessels, attributed to its interaction with nAChRs on vascular smooth muscle cells.
  • Cell Signaling : It influences neuronal excitability and cellular signaling pathways through its metabolic conversion to nicotinic acid, which is a precursor for NAD+ (nicotinamide adenine dinucleotide).

Pharmacological Effects

The pharmacological profile of EDHN includes:

  • Vasodilatory Effects : Studies show that EDHN can improve circulation, making it beneficial for conditions such as sprains and muscular pains.
  • Neuroprotective Properties : Research indicates that EDHN may have protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases .
  • Anti-inflammatory Activity : EDHN has been observed to exhibit anti-inflammatory effects, which could be useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • Cardiovascular Health : A study demonstrated that administration of EDHN improved endothelial function in patients with cardiovascular diseases. The results indicated enhanced vasodilation and reduced arterial stiffness .
  • Neuroprotection : In animal models, EDHN showed promise in protecting against oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Cancer Therapeutics : Preliminary studies suggest that EDHN may inhibit the proliferation of certain cancer cell lines, indicating its potential role as an adjunct therapy in oncology .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
VasodilationAgonist at nAChRs
NeuroprotectionReduces oxidative stress
Anti-inflammatoryInhibits inflammatory cytokines
Cancer cell proliferationInhibitory effects on growth

Properties

IUPAC Name

ethyl 2-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVEKUWSKJFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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